1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
One study details the synthesis of a related compound, aiming to develop a potential imaging agent for CB1 receptors using PET. The process involved creating a precursor and then reacting it with [(11)C]MeOTf to produce the radiotracer with significant specificity and activity for CB1 receptors in human brain sections, showcasing its potential for brain imaging studies (Kumar et al., 2004).
Antimicrobial Activity
Another research avenue explores the synthesis of novel Schiff bases and their derivatives for antimicrobial applications. This study synthesized compounds using a multi-step process, including the Gewald synthesis technique, and evaluated their in vitro antimicrobial activity, finding several derivatives with excellent activity (Puthran et al., 2019).
Enzyme Inhibitory and Anticancer Activity
Research into enzyme inhibitory activities of thiophene-based heterocyclic compounds revealed some derivatives as potent inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showcasing their potential therapeutic applications (Cetin et al., 2021). Additionally, a study investigating sulfur-containing heterocyclic analogs indicated their selective anticancer activity against laryngeal carcinoma cells, emphasizing the role of the hydroxyl group in their anticancer mechanism and suggesting their use in combinational therapy (Haridevamuthu et al., 2023).
Molecular Interaction Studies
Further investigations into the molecular interactions of similar compounds with CB1 cannabinoid receptors offer insights into the development of receptor antagonists for therapeutic purposes, highlighting the importance of conformational analysis and pharmacophore models in drug design (Shim et al., 2002).
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-8-3-2-7-15(18)17-13-16(19-9-6-12-26-19)21-23(17)20(25)14-22-10-4-1-5-11-22/h2-3,6-9,12,17,24H,1,4-5,10-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRREHDYPRBWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.